6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Overview
Description
6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines These compounds are characterized by the presence of a sulfur atom in the pyrimidine ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of thiourea with β-ketoesters or β-diketones under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thioxopyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the thioxopyrimidine ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydropyrimidines or tetrahydropyrimidines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydropyrimidines, tetrahydropyrimidines.
Substitution Products: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology
This compound may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. Modifications to the thioxopyrimidine core can lead to compounds with improved pharmacological profiles.
Industry
In materials science, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The sulfur atom and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the amino and methyl groups, resulting in different reactivity and properties.
6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Similar structure but without the methyl group, affecting its chemical behavior.
1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the amino group, leading to different substitution patterns.
Uniqueness
The presence of both the amino and methyl groups in 6-amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one imparts unique chemical properties, such as increased nucleophilicity and potential for diverse chemical modifications. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-amino-1-methyl-2-sulfanylidenepyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-8-3(6)2-4(9)7-5(8)10/h2H,6H2,1H3,(H,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMIOUTTYHCOJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)NC1=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355713 | |
Record name | 6-Amino-1-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16837-08-4 | |
Record name | 6-Amino-2,3-dihydro-1-methyl-2-thioxo-4(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16837-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 43406 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016837084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002608543 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43406 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-1-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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